

Preliminary Investigation into Cholecystokinin (27-33) Receptor Binding Affinity: A Technical Guide

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Compound of Interest

Compound Name: CCK (27-33)

Cat. No.: B1460154

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation into the binding affinity of the cholecystokinin C-terminal heptapeptide, **CCK (27-33)**, to its receptors. Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system. Its biological effects are mediated through two primary G-protein coupled receptors: the cholecystokinin-A receptor (CCK1R, formerly CCK-A) and the cholecystokinin-B receptor (CCK2R, formerly CCK-B). The C-terminal fragment, **CCK (27-33)**, represents the pharmacophoric core responsible for receptor recognition and activation.^[1] Understanding the binding affinity of this fragment is fundamental for the development of novel therapeutic agents targeting the CCK system.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities of various cholecystokinin-related peptides to the CCK1 and CCK2 receptors. While direct, comprehensive binding data for the unmodified **CCK (27-33)** fragment is not extensively reported in publicly available literature, the data for the closely related CCK-8, of which CCK(27-33) is the C-terminal portion, provides a strong foundational understanding. The affinity of these peptides is typically determined through competitive radioligand binding assays, with values such as the inhibition constant (K_i), dissociation constant (K_d), or the half-maximal inhibitory concentration (IC₅₀) being reported.

Ligand	Receptor Type	Tissue/Cell Line	Binding Affinity (nM)	Reference
CCK-8 (sulfated)	CCK1R	-	$K_i \approx 0.6 - 1$	[2]
CCK-8 (sulfated)	CCK2R	-	$K_i \approx 0.3 - 1$	[2]
desulfated-CCK-8	CCK1R	-	~500-fold lower affinity than sulfated CCK-8	[2]
Gastrin	CCK1R	-	~1,000-10,000-fold lower affinity than sulfated CCK-8	[2]
Gastrin	CCK2R	-	$K_i \approx 0.3 - 1$	[2]
CCK-4	CCK2R	-	~10-fold lower affinity than CCK-8	[2]
(BzBz)Lys28 probe	CCK Receptor	-	$K_i = 11.7 \pm 1.2$	[1]
(BzBz)Lys31 probe	CCK Receptor	-	$K_i = 88.0 \pm 9.2$	[1]
PD134308	CCK-B Receptor	-	$K_i = 1.7$	[3]
Boc-Trp-Met-Asp-Phe-NH ₂	Central CCKB Receptors	-	$K_i = 4.2 \times 10^{-8} \text{ M}$	[4]
Suc-Trp-Met-Asp-Phe-NH ₂	Central CCKB Receptors	-	$K_i = 2.7 \times 10^{-8} \text{ M}$	[4]
Suc-Trp-Leu-Asp-Phe-NH ₂	Central CCKB Receptors	-	$K_i = 5.6 \times 10^{-8} \text{ M}$	[4]

Experimental Protocols: Radioligand Binding Assay

The following is a detailed methodology for a competitive radioligand binding assay, a standard procedure for determining the binding affinity of a test compound like **CCK (27-33)**.

Membrane Preparation

- **Tissue Source:** Brain cortex (rich in CCK2R) and pancreas (rich in CCK1R) from a suitable animal model (e.g., guinea pig, rat).
- **Homogenization:** Tissues are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron or similar homogenizer.
- **Centrifugation:** The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris. The resulting supernatant is then centrifuged at a high speed (e.g., 50,000 x g for 20 minutes) to pellet the crude membrane fraction.
- **Washing:** The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation to remove endogenous ligands and other contaminants.
- **Final Preparation:** The final pellet is resuspended in the assay buffer, and the protein concentration is determined using a standard method (e.g., Bradford or BCA assay). Membranes can be used fresh or stored at -80°C.

Competitive Binding Assay

- **Radioligand:** A radiolabeled ligand with high affinity and specificity for CCK receptors is used. Common choices include [3H]CCK-8 or 125I-Bolton-Hunter labeled CCK-8.
- **Assay Buffer:** A typical assay buffer would be 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 0.2% bovine serum albumin (BSA), and a protease inhibitor cocktail to prevent peptide degradation.
- **Incubation:** The assay is performed in microtiter plates or microcentrifuge tubes. To each tube, the following are added in order:
 - Assay buffer
 - Increasing concentrations of the unlabeled test compound (e.g., **CCK (27-33)**) or a known competitor for standard curves.

- A fixed concentration of the radioligand (typically at or below its K_d value).
- The membrane preparation (a specific amount of protein, e.g., 50-100 μg).
- Total and Non-specific Binding:
 - Total Binding: Tubes containing only the radioligand and membranes (no competitor).
 - Non-specific Binding: Tubes containing the radioligand, membranes, and a high concentration of an unlabeled agonist (e.g., 1 μM CCK-8) to saturate all specific binding sites.
- Incubation Conditions: The mixture is incubated for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C).

Separation and Detection

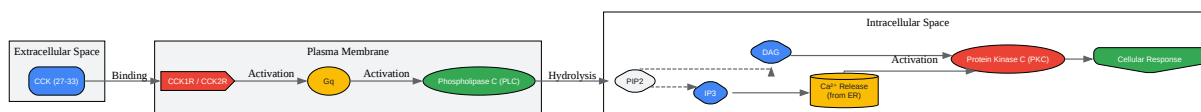
- Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
- Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Radioactivity Measurement: The radioactivity trapped on the filters is measured using a liquid scintillation counter (for ^3H) or a gamma counter (for ^{125}I).

Data Analysis

- Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
- IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition curve (plotting specific binding against the log of the competitor concentration).
- K_i Calculation: The inhibition constant (K_i) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: $K_i = \text{IC}_{50} / (1 + [\text{L}]/K_d)$ where $[\text{L}]$ is the concentration of the radioligand and K_d is its dissociation constant.

Visualizations

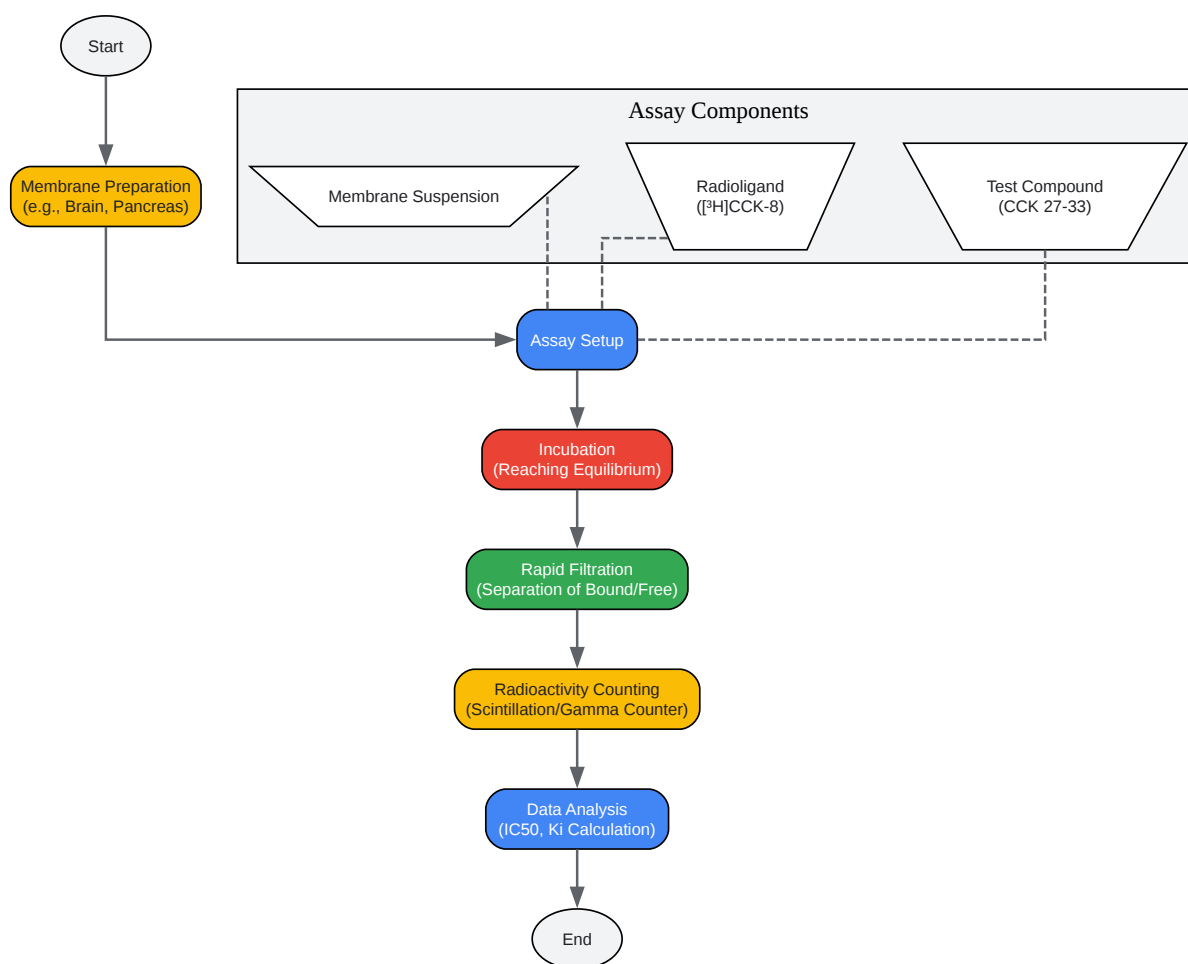
Signaling Pathway



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Caption: CCK Receptor Gq-PLC Signaling Pathway.

Experimental Workflow



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